Fenpentadiol can be synthesized through various chemical reactions involving starting materials such as 4-chlorobenzaldehyde and acetone. It falls under the category of secondary alcohols due to the presence of a hydroxyl group attached to a carbon atom that is also bonded to two other carbon atoms. This classification is significant as it influences the compound's reactivity and properties.
The synthesis of Fenpentadiol typically involves a two-step process:
Fenpentadiol has a molecular structure characterized by:
Fenpentadiol undergoes several types of chemical reactions:
Fenpentadiol finds various scientific uses, particularly in:
Fenpentadiol emerged during the mid-20th century as part of concerted efforts to discover novel psychotropic agents. Historical records identify it under the developmental research code Rd-292, reflecting its origin within pharmaceutical research pipelines. Upon limited clinical introduction in certain European markets, it acquired the brand names Tredum and Trefenum, under which it was primarily positioned as a tranquilizer and antidepressant agent [1].
The compound's formal recognition in pharmacological lexicons is evidenced by its adoption of multiple standardized names. The International Nonproprietary Name (INN) assigned is Fenpentadiol. This designation is recognized across major languages: Fenpentadiolum (Latin), Fempentadiol (Spanish). Chemically, it is systematically named as 2-(4-chlorophenyl)-4-methylpentane-2,4-diol, precisely describing its molecular structure. Archival literature also references it synonymously as phenpentanediol, indicating minor variations in naming conventions over time or across regions [1] [3].
The trajectory of Fenpentadiol's clinical use appears circumscribed. While documentation confirms its former marketing status within Europe, it never attained widespread global adoption or enduring therapeutic prominence. Its development and limited deployment reflect a specific historical period in psychopharmacology where structurally diverse agents were empirically evaluated for mental health applications before the advent of more targeted therapeutic classes [1].
Fenpentadiol belongs to the chemical class of araliphatic diols or substituted pentanediols. Its molecular framework integrates an aromatic ring system with an aliphatic diol chain featuring branched methyl groups, resulting in the condensed molecular formula C₁₂H₁₇ClO₂ and a molecular mass of 228.72 grams per mole [1] [3].
Table 1: Fenpentadiol Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 15687-18-0 |
IUPAC Name | 2-(4-Chlorophenyl)-4-methylpentane-2,4-diol |
Molecular Formula | C₁₂H₁₇ClO₂ |
Molecular Weight | 228.72 g/mol |
InChI Key | SNJDSTGQYRTZJT-UHFFFAOYSA-N |
SMILES Notation | CC(C)(C(C)(c1ccc(cc1)Cl)O)O |
Synonyms | Phenpentanediol, Rd-292, Tredum, 2-(p-Chlorophenyl)-4-methyl-2,4-pentanediol, 1-(p-Chlorophenyl)-1,3,3-trimethyl-1,3-propanediol [1] [3] |
The core structure comprises a para-chlorinated phenyl ring directly attached to a pentanediol backbone. Critical structural features include:
Fenpentadiol exhibits a close structural relationship to the older sedative Phenaglycodol (2-(4-chlorophenyl)-3-methyl-2,3-butanediol). However, Fenpentadiol is distinguished by possessing a longer carbon chain (pentanediol versus butanediol in Phenaglycodol) and an additional methyl group on the diol-bearing carbon chain. This structural difference—specifically, Fenpentadiol's four-carbon chain with geminal dimethyl substitution versus Phenaglycodol's three-carbon chain with a single methyl substituent—is significant despite the shared chlorophenyl moiety [2].
Table 2: Structural Comparison of Fenpentadiol and Phenaglycodol
Characteristic | Fenpentadiol | Phenaglycodol |
---|---|---|
Systematic Name | 2-(4-Chlorophenyl)-4-methylpentane-2,4-diol | 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol |
Molecular Formula | C₁₂H₁₇ClO₂ | C₁₁H₁₅ClO₂ |
Molecular Weight | 228.72 g/mol | 214.69 g/mol |
Diol Chain Length | Pentanediol (5 carbons) | Butanediol (4 carbons) |
Key Substituents | Methyl groups at C4 | Methyl group at C3 |
CAS Number | 15687-18-0 | 79-93-6 |
The physical properties of Fenpentadiol include moderate solubility in both water and organic solvents, a characteristic influenced by the presence of its polar hydroxyl groups and the hydrophobic aromatic ring and alkyl components. The hydroxyl groups facilitate hydrogen bonding, impacting properties like boiling point and viscosity. Its chemical reactivity includes typical diol reactions, such as esterification and participation as an intermediate in organic syntheses [3].
Fenpentadiol's regulatory history reflects its status as a pharmaceutical agent of historical rather than contemporary significance. During its active marketing period, primarily within certain European jurisdictions, it was typically classified as a prescription-only medication (℞). This designation indicated recognition of its pharmacological activity and potential risks, necessitating medical supervision for its use [1].
Notably, Fenpentadiol lacks an Anatomical Therapeutic Chemical (ATC) classification code. The ATC system, maintained by the World Health Organization, provides a standardized international classification for active pharmaceutical ingredients. The absence of an ATC code underscores Fenpentadiol's limited therapeutic adoption and its failure to establish a distinct and enduring therapeutic category or indication within mainstream medical practice [1].
Current regulatory classifications reflect its discontinued status. While specific scheduling details vary by country, evidence suggests Fenpentadiol is generally regarded as a controlled substance or a compound with controlled status in many regions due to its psychotropic properties. For instance, commercial suppliers explicitly list it as a "Controlled Product," indicating its handling and distribution are subject to legal restrictions typically applied to substances with potential for misuse or recognized psychoactivity [3].
Regarding global market presence, Fenpentadiol is not commercially available as a marketed therapeutic agent in contemporary pharmacopeias. Its presence is confined to:
The compound's journey from limited clinical application to current obscurity highlights the dynamic nature of pharmaceutical development and regulatory landscapes. Factors contributing to its lack of sustained market presence likely include the advent of more effective and selectively targeted psychotropic agents with improved safety profiles, alongside its own complex and potentially contradictory pharmacological effects [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9